2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodophenyl group, and an acetic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Iodination: The phenyl group is iodinated using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid.
Acetic Acid Addition: The acetic acid moiety is introduced through a reaction with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid undergoes several types of chemical reactions:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids.
Common Reagents and Conditions
Substitution: Sodium iodide, acetone, and heat.
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide reagents like EDCI or DCC in the presence of a base.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Deprotection: Free amino acids.
Coupling: Formation of peptide bonds.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid is widely used in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and coupling. The iodophenyl group can participate in further functionalization, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxyacetic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid is unique due to the presence of the iodophenyl group, which allows for additional functionalization and diverse chemical reactions. This makes it particularly valuable in the synthesis of complex peptides and organic molecules.
Properties
Molecular Formula |
C23H18INO4 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C23H18INO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) |
InChI Key |
UJSYGLNRJFGOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)I)C(=O)O |
Origin of Product |
United States |
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